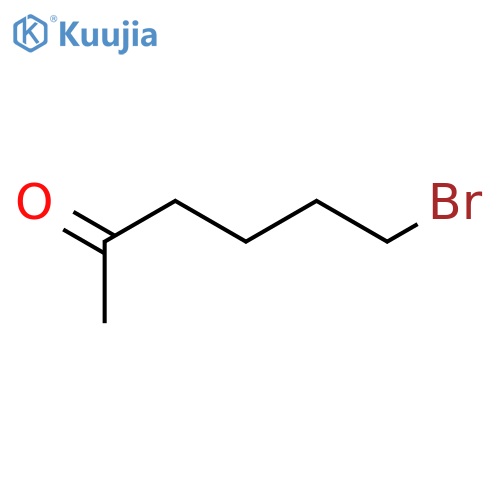Cas no 10226-29-6 (6-Bromo-2-hexanone)

6-Bromo-2-hexanone 化学的及び物理的性質
名前と識別子
-
- 6-Bromohexan-2-one
- 6-Bromo-2-hexanone
- 1-Bromo-5-hexanone
- 5-Oxohexyl BroMide
- 2-Hexanone, 6-bromo-
- 4-Bromobutyl methyl ketone
- 6-bromo-hexan-2-one
- CZGOECYPTLSLNI-UHFFFAOYSA-N
- 6-Brom-2-hexanon
- 2-Hexanone,6-bromo-
- 6-bromanylhexan-2-one
- FCH838023
- AX8108379
- 226B296
- A800550
-
- MDL: MFCD00044891
- インチ: 1S/C6H11BrO/c1-6(8)4-2-3-5-7/h2-5H2,1H3
- InChIKey: CZGOECYPTLSLNI-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C(C([H])([H])[H])=O
計算された属性
- 精确分子量: 177.99900
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 70.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 互变异构体数量: 3
- XLogP3: 1.4
- Surface Charge: 0
じっけんとくせい
- Color/Form: 使用できない
- 密度みつど: 1.3494
- Boiling Point: 227.2℃/760mmHg
- Refractive Index: 1.4890 (estimate)
- PSA: 17.07000
- LogP: 2.14060
- Solubility: 使用できない
6-Bromo-2-hexanone Security Information
- WGKドイツ:2
- セキュリティの説明: S22; S24/25
- RTECS号:DT4375000
-
危険物標識:

6-Bromo-2-hexanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
6-Bromo-2-hexanone Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-119820-0.05g |
6-bromohexan-2-one |
10226-29-6 | 95% | 0.05g |
$110.0 | 2023-02-18 | |
| Enamine | EN300-119820-0.5g |
6-bromohexan-2-one |
10226-29-6 | 95% | 0.5g |
$371.0 | 2023-02-18 | |
| Enamine | EN300-119820-2.5g |
6-bromohexan-2-one |
10226-29-6 | 95% | 2.5g |
$997.0 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225700-100g |
6-Bromohexan-2-one |
10226-29-6 | 98% | 100g |
¥702 | 2023-04-17 | |
| TRC | B684420-1000mg |
6-Bromo-2-hexanone |
10226-29-6 | 1g |
$ 1120.00 | 2023-04-18 | ||
| Enamine | EN300-119820-1.0g |
6-bromohexan-2-one |
10226-29-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Chemenu | CM247363-100g |
6-Bromohexan-2-one |
10226-29-6 | 95%+ | 100g |
$109 | 2022-09-30 | |
| Fluorochem | 224558-1g |
6-Bromohexan-2-one |
10226-29-6 | 95% | 1g |
£373.00 | 2022-02-28 | |
| Chemenu | CM247363-500g |
6-Bromohexan-2-one |
10226-29-6 | 95%+ | 500g |
$462 | 2023-02-03 | |
| Enamine | EN300-119820-250mg |
6-bromohexan-2-one |
10226-29-6 | 95.0% | 250mg |
$19.0 | 2023-10-03 |
6-Bromo-2-hexanone 関連文献
-
1. 574. Oxidation of organic sulphides. Part XII. Inhibition of squalene autoxidation by keto-sulphides and keto-sulphoxidesM. E. Cain,J. I. Cunneen J. Chem. Soc. 1962 2959
-
Chang-Hee Lee,Hidekazu Miyaji,Dae-Wi Yoon,Jonathan L. Sessler Chem. Commun. 2008 24
6-Bromo-2-hexanoneに関する追加情報
Introduction to 6-Bromo-2-Hexanone (CAS No. 10226-29-6)
6-Bromo-2-hexanone (CAS No. 10226-29-6) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also known as bromohexanone or hexanone with bromine substitution, has been a subject of extensive research due to its unique chemical properties and potential uses in organic synthesis, pharmaceuticals, and materials science. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 6-bromo-2-hexanone.
The molecular structure of 6-bromo-2-hexanone consists of a six-carbon chain with a ketone group at the second carbon and a bromine atom at the sixth carbon. This arrangement imparts the compound with distinct reactivity and selectivity in various chemical reactions. The presence of the ketone group makes it susceptible to nucleophilic attacks, while the bromine atom introduces electrophilic properties, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the role of 6-bromo-2-hexanone in the development of novel materials and drugs. For instance, researchers have explored its use as a precursor for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties. The compound's ability to undergo various transformations, such as reduction, oxidation, and substitution reactions, has further expanded its utility in medicinal chemistry.
In terms of synthesis, 6-bromo-2-hexanone can be prepared through several methods. One common approach involves the oxidation of 5-bromo-1-pentanol using oxidizing agents like potassium permanganate or Jones reagent. Another method entails the halogenation of hexan-2-one using bromine in the presence of a suitable catalyst. These methods ensure high yields and purity, making 6-bromo-2-hexanone readily available for large-scale applications.
The physical properties of 6-bromo-2-hexanone are also worth noting. It is a colorless liquid with a pleasant odor, and it is slightly soluble in water but highly soluble in organic solvents like ethanol and dichloromethane. Its melting point is approximately -78°C, and its boiling point is around 145°C at standard pressure. These properties make it suitable for use in various industrial processes where thermal stability and solubility are critical factors.
One of the most promising areas of application for 6-bromo-2-hexanone is in the field of polymer chemistry. Researchers have utilized this compound as a monomer to synthesize biodegradable polymers with enhanced mechanical properties. These polymers have potential applications in packaging materials and biomedical devices, offering an eco-friendly alternative to traditional plastics.
Furthermore, 6-bromo-2-hexanone has been investigated for its role in green chemistry initiatives. By incorporating this compound into sustainable chemical processes, scientists aim to reduce waste and improve energy efficiency. For example, its use as a catalyst in certain reactions has shown potential for lowering reaction times and minimizing by-products.
In conclusion, 6-bromo-2-hexanone (CAS No. 10226-29-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern organic chemistry. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
10226-29-6 (6-Bromo-2-hexanone) Related Products
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)
- 1552684-26-0(5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)
- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 2228831-92-1(1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)
- 1090-13-7(5,12-Napthacenequinone)
